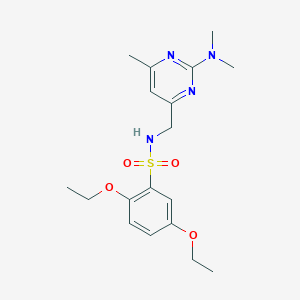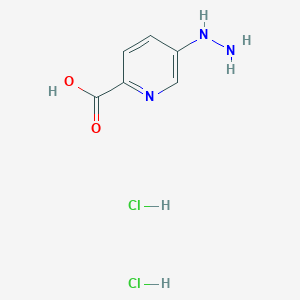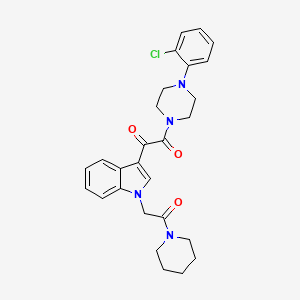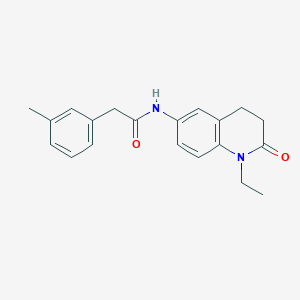![molecular formula C17H22ClN3O B2638154 N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide CAS No. 2411270-96-5](/img/structure/B2638154.png)
N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide, also known as BDPAC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. BDPAC belongs to the class of pyrazole compounds and has been found to exhibit promising biological activities.
Mécanisme D'action
N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide exerts its biological activities through the modulation of various signaling pathways. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide has also been found to interact with ion channels and receptors in the nervous system, leading to its analgesic and anticonvulsant activities.
Biochemical and Physiological Effects:
N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide has been found to modulate various biochemical and physiological processes. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide has also been found to decrease the expression of various pain-related genes in the nervous system, leading to its analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide has several advantages as a research tool. It is relatively easy to synthesize and has a high yield. N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide has also been found to exhibit potent biological activities at relatively low concentrations. However, N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide also has some limitations. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide. One area of interest is the development of N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide analogs with improved biological activity and lower toxicity. Another area of interest is the exploration of N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide's potential as an anticancer agent, as preliminary studies have shown promising results. Additionally, further research is needed to fully understand the mechanism of action of N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide and its potential applications in the treatment of various diseases.
In conclusion, N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide is a promising compound that has shown potential in the field of medicine. Its synthesis method is relatively straightforward, and it exhibits potent biological activities. While there are some limitations to its use, further research on N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide and its analogs may lead to the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide involves the reaction of 1-benzyl-3,5-diethylpyrazole-4-carbaldehyde with 2-chloroacetamide in the presence of a base catalyst. The reaction yields N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide as a white crystalline solid with a high yield.
Applications De Recherche Scientifique
N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide has also been studied for its potential as an anticancer agent.
Propriétés
IUPAC Name |
N-[(1-benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O/c1-3-15-14(11-19-17(22)10-18)16(4-2)21(20-15)12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRASKHIXCLCMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1CC2=CC=CC=C2)CC)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2638074.png)


![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)

![2-(4,7-Dimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2638083.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2638084.png)
![N-(2-ethylphenyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2638085.png)
![4-iodo-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2638086.png)
![Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2638089.png)
![N-[4-[4-(1-methylbenzimidazol-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2638092.png)
